BenchChemオンラインストアへようこそ!

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

Analytical Chemistry Pharmaceutical Process Development Chemical Synthesis

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is the N-methylated analog critical for olutasidenib impurity profiling. Unlike the non-methylated analog (CAS 81261-93-0), the N-methyl substitution alters lipophilicity (LogP ~2.44) and hydrogen bonding, ensuring baseline chromatographic resolution as Olutasidenib Impurity 7. Procuring this precise substitution pattern is essential for ICH Q3A-compliant HPLC/UPLC method validation. The free primary amine on the benzene ring further enables acylation, sulfonylation, or diazotization for SAR derivatization. Validate identity via CAS 220844-79-1 before purchase.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 220844-79-1
Cat. No. B1302026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine
CAS220844-79-1
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)N)C
InChIInChI=1S/C13H16N4/c1-9-8-10(2)16-13(15-9)17(3)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3
InChIKeyAYLAFPRFEFNRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine (CAS 220844-79-1): A Key Pyrimidine Building Block for Pharmaceutical R&D


N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine (CAS: 220844-79-1) is a synthetic heterocyclic organic compound belonging to the class of pyrimidinamine derivatives [1]. It is characterized by a central pyrimidine ring, substituted with two methyl groups at the 4- and 6-positions, and linked via an amine nitrogen to an N-methylated 1,4-benzenediamine moiety [1]. This compound is primarily utilized as a research chemical, a versatile building block, and a specialized impurity standard in the development and manufacturing of small-molecule pharmaceuticals, most notably as a specified impurity (Olutasidenib Impurity 7) for the anticancer drug olutasidenib .

Understanding the Critical Role of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine in Pharmaceutical Quality Control and Synthesis


The unique structural combination of a 4,6-dimethylpyrimidine core and an N-methyl-1,4-benzenediamine group in this compound makes it a non-fungible intermediate. Closely related analogs, such as N1-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine (CAS: 81261-93-0), lack the critical N-methyl group . This seemingly minor structural change results in significant differences in molecular weight (214.27 g/mol vs 228.29 g/mol), lipophilicity, and hydrogen bonding potential [1]. Such differences can profoundly impact synthetic reaction outcomes, crystallization behavior, and chromatographic retention times. In regulated pharmaceutical development, the use of an incorrectly substituted analog as a reference standard or impurity marker can lead to failed analytical validation, misidentified process-related impurities, and potential regulatory compliance issues, making precise chemical identity paramount [1].

Quantitative Differentiators for N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine: Data-Driven Selection Criteria


Structural Identity and Physicochemical Properties vs. N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine (CAS 81261-93-0)

The target compound is defined by the presence of a methyl group on the bridging amine, a feature absent in the close analog N1-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine. This structural distinction is the primary driver of differences in key physicochemical properties .

Analytical Chemistry Pharmaceutical Process Development Chemical Synthesis

Defined Role as a Regulated Impurity Standard (Olutasidenib Impurity 7)

This compound is explicitly designated as 'Olutasidenib Impurity 7', a specific process-related impurity of the FDA-approved IDH1 inhibitor olutasidenib (CAS: 1887014-12-1) .

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Thermal Behavior for Purification and Formulation: Melting Point Data

The compound's melting point provides a practical, quantitative metric for confirming its identity and purity, which is essential during synthesis and purification .

Crystallization Process Chemistry Solid-State Chemistry

Safety and Handling Profile for Laboratory Risk Assessment

The compound is classified with specific GHS hazard statements, which must be integrated into laboratory risk assessments. This information is critical for comparing handling requirements with other in-class compounds .

Laboratory Safety EHS Compliance Occupational Health

Optimal Procurement and Utilization Scenarios for N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine


Pharmaceutical Analytical Development and Quality Control (QC)

This is the primary application scenario. As a documented impurity for the anticancer drug olutasidenib, procurement of a high-purity standard (e.g., ≥95% or ≥97% as offered by multiple suppliers) is essential for developing and validating robust HPLC or UPLC methods to monitor and control impurity levels in olutasidenib API and finished dosage forms [1]. The compound's distinct molecular weight and lipophilicity compared to the parent drug and other impurities ensure baseline resolution during analysis, fulfilling ICH Q3A regulatory requirements [1].

Synthetic Chemistry and Medicinal Chemistry Research

This compound serves as a versatile synthetic building block or intermediate for further chemical derivatization. The N-methyl group provides a handle for further alkylation, while the free primary amine on the benzene ring allows for acylation, sulfonylation, or diazotization reactions [1]. Its use is prioritized over the non-methylated analog when a project's structure-activity relationship (SAR) exploration requires the specific N-methyl substitution pattern to modulate target binding affinity or physicochemical properties like LogP and solubility [1].

Development of Reference Materials for Pharmacopeial Monographs

Suppliers of analytical reference standards can procure this compound in bulk to create and certify a secondary or working standard of 'Olutasidenib Related Compound 7.' This standard is then distributed to quality control laboratories worldwide that are testing olutasidenib batches, ensuring method harmonization and result comparability across different sites and organizations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.